1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is a compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a benzyl group with an aminosulfonyl substituent, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid. This reaction is carried out under solvent-free conditions at temperatures ranging from 140°C to 165°C . The process is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows for interactions with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring and carboxylic acid group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Aminosulfonyl)benzyl]acetamide: This compound shares the aminosulfonylbenzyl group but differs in the acetamide moiety.
N-[4-(Aminosulfonyl)benzyl]-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: This compound has a similar aminosulfonylbenzyl group but includes a pyrazole ring and additional substituents.
Uniqueness
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, benzyl group with an aminosulfonyl substituent, and a carboxylic acid group. This structure provides a versatile platform for chemical modifications and interactions with biological molecules, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFDRSFTODIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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